molecular formula C13H15NS B5863063 Spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione

Spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione

Cat. No.: B5863063
M. Wt: 217.33 g/mol
InChI Key: WDNUJDALDRBGCM-UHFFFAOYSA-N
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Description

Spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-thione is a spirocyclic compound characterized by a unique structure where two rings share a single atom. This compound belongs to the class of spiro heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-thione typically involves spirocyclization reactions. One common method is the cyclization of isoquinoline derivatives with cyclopentanone in the presence of sulfur-containing reagents. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-thione may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-thione is unique due to its specific spirocyclic structure and the presence of a thione group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c15-12-11-6-2-1-5-10(11)9-13(14-12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNUJDALDRBGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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